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Compound of Interest

Compound Name: 3,5-Octadiyne

Cat. No.: B098918

Abstract: This document provides an in-depth analysis of 3,5-octadiyne (C8H10), a
symmetrical conjugated diyne. It details the molecule's structural characteristics, the nature of
its chemical bonds based on orbital hybridization, and its key physicochemical properties. This
guide is intended for researchers, scientists, and professionals in drug development and
materials science who utilize alkynes and polyynes in their work. The content covers
fundamental identification, spectroscopic signatures, and representative experimental protocols
for synthesis and analysis.

Molecular Structure and Identification

3,5-Octadiyne, also known as diethyldiacetylene, is a linear hydrocarbon featuring a
conjugated system of two carbon-carbon triple bonds.[1][2] Its structure consists of an eight-
carbon chain with triple bonds located at the C3 and C5 positions.[3] The symmetrical nature of
the molecule, with an ethyl group at each end, is a key determinant of its spectroscopic
properties.
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Identifier Value Source
IUPAC Name octa-3,5-diyne [3]
Common Name Diethyldiacetylene [1][2]
CAS Number 16387-70-5 [1][3]
Molecular Formula C8H10 [11[2][3][4]
Molecular Weight 106.17 g/mol [1][5]
SMILES CCcC#CcC#HCCC [31[4]

Chemical Bonding and Hybridization

The electronic structure of 3,5-octadiyne is defined by the hybridization of its carbon atoms.
The atoms of the central diyne core (C3, C4, C5, and C6) are sp-hybridized, while the carbons
of the terminal ethyl groups (C1, C2, C7, and C8) are sp3-hybridized.

The sp hybridization of the internal carbons results in a linear geometry for the C2-C3-C4-C5-
C6-C7 portion of the molecule, with bond angles of approximately 180°. Each carbon-carbon
triple bond comprises one strong sigma (o) bond and two weaker pi (11) bonds. The o bond
framework of the core is formed by the head-on overlap of sp-sp hybrid orbitals. The two 1t
systems are formed by the side-on overlap of the unhybridized p-orbitals (py and pz) on
adjacent carbon atoms. The terminal ethyl groups exhibit a standard tetrahedral geometry with
bond angles around 109.5°.

Molecular structure and hybridization of 3,5-octadiyne.

The diagram below illustrates the orbital overlaps that constitute the sigma and pi bonds within
the conjugated diyne system. The linear sigma framework arises from sp-hybridized orbital
overlap, while the cylindrical electron clouds of the pi systems are formed from the overlap of
perpendicular p-orbitals.
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Conceptual diagram of orbital overlaps in the diyne core.

Physicochemical Properties

The physical properties of 3,5-octadiyne are consistent with a nonpolar hydrocarbon of its
molecular weight. The extended, linear shape of the molecule influences its intermolecular

interactions.
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Property Value Unit Source
Density 0.826 g/mL [6]
Boiling Point 163 °C [6]
Refractive Index 1.497 - [6]
lonization Energy 8.55-8.82 eV [5]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3,5-
octadiyne.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the 13C
NMR spectrum is simplified. Only four distinct signals are expected: one for C1/C8, one for
C2/C7, one for C3/C6, and one for C4/C5. The sp-hybridized carbons of the alkyne typically
resonate in the range of 60-90 ppm, while the sp3-hybridized carbons of the ethyl groups
appear further upfield.

o Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-H stretching vibrations
from the ethyl groups (typically 2850-3000 cm~1). The C=C stretching vibration for a
symmetrical internal alkyne is often weak or absent due to the lack of a significant change in
dipole moment during the vibration.

o Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), 3,5-octadiyne
will show a molecular ion peak (M*) corresponding to its molecular weight (m/z = 106).[1][2]

Experimental Protocols
Representative Synthesis: Oxidative Coupling

Symmetrical diynes like 3,5-octadiyne are commonly synthesized via the oxidative coupling of
a terminal alkyne precursor, in this case, 1-butyne. The Glaser coupling is a classic method for
this transformation.

Reaction: 2 CH3CH2C=CH - CH3CH2C=C-C=CCH2CHs + H2
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Methodology:
o A solution of 1-butyne is prepared in a suitable solvent such as methanol or pyridine.

» A catalytic amount of a copper(l) salt, typically copper(l) chloride (CuCl), is added to the
solution.

e An oxidant, often oxygen gas (bubbled through the mixture) or a stoichiometric copper(ll)
salt, is introduced to facilitate the coupling of the copper acetylide intermediate.

e The reaction is stirred at room temperature or with gentle heating until completion, which can
be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography
(GC).

« Upon completion, the reaction mixture is worked up by adding a dilute acid (e.g., HCI) to
quench the reaction and dissolve copper salts.

e The product is extracted into an organic solvent (e.g., diethyl ether), washed, dried, and
purified, typically by distillation or column chromatography.
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General workflow for the synthesis of 3,5-octadiyne.

3C NMR Spectroscopic Analysis Protocol

The following is a representative protocol for acquiring a 3C NMR spectrum of 3,5-octadiyne
based on cited experimental conditions.[7]

o Sample Preparation: Dissolve approximately 10-50 mg of purified 3,5-octadiyne in ~0.7 mL
of deuterated chloroform (CDCIs).
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 Internal Standard: Add a small drop of tetramethylsilane (TMS) to serve as the internal
reference (0O ppm).

 Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker HX-90 or
equivalent.

e Acquisition Parameters:

o

Solvent: Chloroform-d[7]

[¢]

Reference: TMS[7]

[¢]

Temperature: 303 K[7]

[e]

Technique: Standard proton-decoupled 3C NMR.

» Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform,
phase correction, and baseline correction to obtain the final spectrum.

Conclusion

3,5-Octadiyne is a fundamental example of a conjugated diyne, characterized by a linear sp-
hybridized carbon core and terminal sp3-hybridized alkyl groups. Its symmetrical structure
dictates its chemical and spectroscopic properties, making it an important model compound for
studying the behavior of polyynes. The methodologies for its synthesis and characterization are
well-established, providing a solid foundation for its application in more complex synthetic
targets in materials science and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 3,5-Octadiyne [webbook.nist.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://dev.spectrabase.com/compound/8pyAGbYaZKv
https://dev.spectrabase.com/compound/8pyAGbYaZKv
https://dev.spectrabase.com/compound/8pyAGbYaZKv
https://www.benchchem.com/product/b098918?utm_src=pdf-body
https://www.benchchem.com/product/b098918?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C16387705&Units=SI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 2. 3,5-Octadiyne [webbook.nist.gov]
e 3. 3,5-Octadiyne | C8H10 | CID 140066 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 4. PubChemlLite - 3,5-octadiyne (C8H10) [pubchemlite.lcsb.uni.lu]

e 5. 3,5-Octadiyne (CAS 16387-70-5) - Chemical & Physical Properties by Cheméo
[chemeo.com]

e 6. 3,5-octadiyne [stenutz.eu]
e 7. dev.spectrabase.com [dev.spectrabase.com]

 To cite this document: BenchChem. [A Technical Guide to the Molecular Structure and
Bonding of 3,5-Octadiyne]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098918#3-5-octadiyne-molecular-structure-and-
bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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